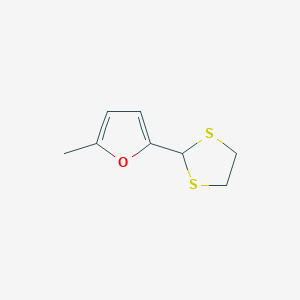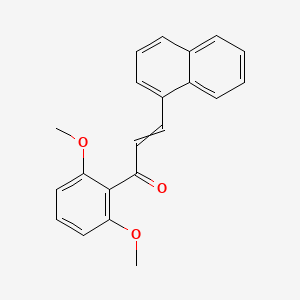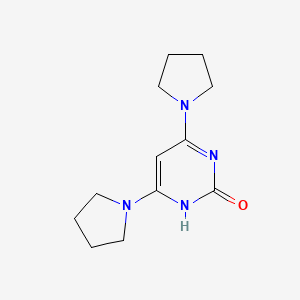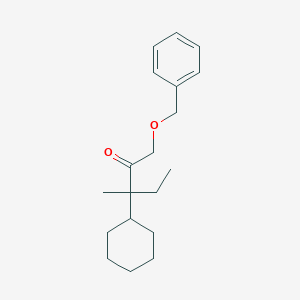
(1-Cyclopropyl-5-methoxyisoquinolin-7-yl)(1H-imidazol-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Cyclopropyl-5-methoxyisoquinolin-7-yl)(1H-imidazol-1-yl)methanone is a complex organic compound that features both isoquinoline and imidazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopropyl-5-methoxyisoquinolin-7-yl)(1H-imidazol-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoquinoline and imidazole intermediates separately, followed by their coupling.
-
Preparation of Isoquinoline Intermediate
Starting Material: 5-methoxyisoquinoline
Reaction: Cyclopropylation using cyclopropyl bromide in the presence of a base such as potassium carbonate.
Conditions: Reflux in an appropriate solvent like dimethylformamide.
-
Preparation of Imidazole Intermediate
Starting Material: Imidazole
Reaction: Acylation using a suitable acyl chloride.
Conditions: Room temperature in the presence of a base like triethylamine.
-
Coupling Reaction
Reaction: The isoquinoline and imidazole intermediates are coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Conditions: Room temperature in an inert atmosphere.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Cyclopropyl-5-methoxyisoquinolin-7-yl)(1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(1-Cyclopropyl-5-methoxyisoquinolin-7-yl)(1H-imidazol-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1-Cyclopropyl-5-methoxyisoquinolin-7-yl)(1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions, while the isoquinoline moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-Cyclopropyl-5-methoxyisoquinolin-7-yl)(1H-imidazol-1-yl)methanone: shares similarities with other imidazole and isoquinoline derivatives, such as:
Uniqueness
- The unique combination of isoquinoline and imidazole moieties in this compound provides it with distinct chemical and biological properties that are not observed in simpler imidazole or isoquinoline derivatives.
Eigenschaften
CAS-Nummer |
921761-21-9 |
|---|---|
Molekularformel |
C17H15N3O2 |
Molekulargewicht |
293.32 g/mol |
IUPAC-Name |
(1-cyclopropyl-5-methoxyisoquinolin-7-yl)-imidazol-1-ylmethanone |
InChI |
InChI=1S/C17H15N3O2/c1-22-15-9-12(17(21)20-7-6-18-10-20)8-14-13(15)4-5-19-16(14)11-2-3-11/h4-11H,2-3H2,1H3 |
InChI-Schlüssel |
SOWOGGKDVVFCFN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC2=C1C=CN=C2C3CC3)C(=O)N4C=CN=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(1,3-Dithian-2-yl)-3,3-dimethylpyrrolidin-2-yl]methyl}-1H-pyrrole](/img/structure/B14188937.png)








![3'-Methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitro-1,1'-biphenyl](/img/structure/B14188989.png)



![N,N-Di([1,1'-biphenyl]-4-yl)-7-bromophenanthren-2-amine](/img/structure/B14188999.png)
